2-(Dimethylamino)ethyl methacrylate

Catalog No.
S576432
CAS No.
2867-47-2
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethyl methacrylate

CAS Number

2867-47-2

Product Name

2-(Dimethylamino)ethyl methacrylate

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3

InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCN(C)C

Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value)
Solubility in water, g/100ml at 25 °C: 10.6

Synonyms

(2-Methacryloyloxyethyl)dimethylamine; (Dimethylamino)ethyl methacrylate; 2-(Dimethylamino)ethyl methacrylate; 2-(N,N-Dimethylamino)ethyl methacrylate; Acryester DM; Ageflex FA 1; Ageflex FM 1; Ageflex FM 2; DM; DM (methacrylate); DMA 200; DMAEMA; Di

Canonical SMILES

CC(=C)C(=O)OCCN(C)C

Cationic Polymers and Applications

DMAEMA readily undergoes polymerization to form cationic polymers, meaning they possess a positive charge due to the presence of quaternary ammonium groups. These charged polymers offer unique properties valuable in various research fields, including:

  • Flocculants and Coagulants

    Cationic polymers derived from DMAEMA can efficiently aggregate and precipitate suspended particles in water. This property makes them crucial in water treatment processes for removing impurities and clarifying wastewater .

  • Dispersants and Stabilizers

    DMAEMA-based polymers act as dispersing agents, preventing particle aggregation and promoting their uniform distribution in various media. This characteristic finds applications in stabilizing dispersions of pigments, nanoparticles, and other materials used in various scientific research areas .

Drug Delivery Systems and Biomaterials

DMAEMA plays a significant role in the development of advanced drug delivery systems and biomaterials due to its:

  • Biocompatibility

    Polymers synthesized from DMAEMA exhibit good biocompatibility, meaning they are generally well-tolerated by living tissues, making them suitable for biomedical applications .

  • Biodegradability

    DMAEMA-based polymers can be designed to degrade naturally over time, minimizing their persistence in the body and reducing potential long-term side effects .

These properties make DMAEMA valuable in developing drug carriers, tissue engineering scaffolds, and gene therapy vectors for targeted and controlled drug delivery and tissue regeneration research.

Surface Modification and Functionalization

DMAEMA offers a versatile platform for modifying and functionalizing various surfaces due to its:

  • Reactivity

    The presence of the double bond (methacrylate group) in DMAEMA allows for its easy attachment to different surfaces through various chemical reactions.

  • Functional Groups

    The amine group (N(CH3)2) in DMAEMA enables further chemical modifications, introducing desired functionalities to the surface for specific research purposes .

2-(Dimethylamino)ethyl methacrylate is an organic compound with the molecular formula C₈H₁₅NO₂ and a CAS number of 2867-47-2. It is classified as both an amine and an ester, characterized by a colorless liquid state at room temperature. This compound is less dense than water and exhibits insolubility in aqueous environments, making it a unique candidate for various chemical applications. The compound is known to be light-sensitive and may undergo autopolymerization, which can be exothermic and potentially hazardous if not properly managed .

As an amine, 2-(dimethylamino)ethyl methacrylate can engage in acid-base reactions, neutralizing acids to form salts and water. The reaction between this compound and strong acids is exothermic, generating heat. Moreover, esters such as this one can react with acids, leading to the liberation of alcohols and additional heat. Notably, it may also react vigorously with strong oxidizing agents, leading to potential hazards during handling .

Research indicates that polymers derived from 2-(dimethylamino)ethyl methacrylate exhibit antibacterial properties. For instance, quaternary ammonium salts synthesized from this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial materials . Furthermore, studies have indicated that the polymerization of this compound can lead to materials that respond to environmental stimuli, such as pH changes, enhancing its utility in biomedical applications .

The synthesis of 2-(dimethylamino)ethyl methacrylate can be achieved through several methods:

  • Free Radical Polymerization: This is a common method where the monomer undergoes polymerization using initiators such as potassium persulfate. The resulting polymers can then be modified for specific applications.
  • Quaternization: A notable synthetic route involves the quaternization of 2-(dimethylamino)ethyl methacrylate with dimethyl sulfate, yielding high yields of antibacterial monomers suitable for polymerization .
  • Solvent-Based Techniques: The propagation rate coefficients for radical polymerization in various solvents have been studied to optimize conditions for polymer synthesis. For example, using ethanol or n-butanol as solvents can influence the kinetics of polymer formation .

2-(Amino)ethyl methacrylateContains an amino group; less basic than dimethylamineUsed in similar polymer applicationsN,N-Dimethylamino propyl methacrylateLonger alkyl chain; increased hydrophobicityUtilized in coatings and adhesives2-Hydroxyethyl methacrylateHydroxyl group presence; more hydrophilicCommonly used in hydrogels and adhesives

The uniqueness of 2-(dimethylamino)ethyl methacrylate lies in its dual functionality as both an amine and an ester, allowing for versatile

Studies on the interaction of 2-(dimethylamino)ethyl methacrylate with various agents have revealed its reactivity profile. For instance, it may interact with isocyanates or halogenated organics, necessitating careful handling during synthesis and application. Additionally, its incorporation into copolymers has been explored to enhance properties like hydrophilicity and responsiveness to environmental stimuli .

The emergence of 2-(dimethylamino)ethyl methacrylate as a significant component in polymer science can be traced to the broader development of functional methacrylates as versatile building blocks for advanced materials. Early investigations focused primarily on basic polymerization mechanisms and characterization of homopolymer properties. Researchers gradually recognized the unique potential of the tertiary amine functionality in DMAEMA, which confers pH-responsiveness and enables interactions with various substrates through electrostatic and other non-covalent interactions.

The evolution of polymerization techniques significantly impacted DMAEMA research. As methods progressed from conventional free radical approaches to more controlled techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, the precision with which DMAEMA-based polymers could be synthesized dramatically improved. This advancement enabled the creation of well-defined architectures with predictable molecular weights and narrow polydispersity indices, opening new avenues for application-specific material design.

Significance in Contemporary Polymer Chemistry

DMAEMA has established itself as a key component in contemporary polymer chemistry for several compelling reasons. First, its ability to respond to environmental stimuli, particularly pH changes, makes it valuable for creating "smart" polymeric systems that can adapt their properties based on surrounding conditions. The tertiary amine group in DMAEMA becomes protonated in acidic environments, significantly altering the polymer's solubility, conformation, and interactions with other molecules.

Second, when copolymerized with other monomers, DMAEMA introduces ionic character to the polymer network, enhancing mechanical strength and elasticity of the resulting materials. This feature is particularly beneficial in hydrogel systems, where DMAEMA addresses some of the limitations of traditional hydrogels by improving their mechanical properties and functionality.

Third, the versatility of DMAEMA in forming various polymer architectures—from homopolymers to block, graft, and random copolymers—provides polymer chemists with a broad palette of structural possibilities for tailoring material properties to specific applications. This structural versatility, combined with the monomer's functional properties, has positioned DMAEMA as an important building block in the design of advanced materials.

Current Research Landscape and Emerging Trends

The current research landscape for DMAEMA is characterized by a focus on advanced applications, particularly in the biomedical field. Recent studies have explored the use of DMAEMA-containing polymers for gene and drug delivery systems, taking advantage of their pH-responsive nature and ability to interact with biological molecules. The positive charge of DMAEMA-based polymers at physiological pH facilitates complexation with negatively charged nucleic acids, making them promising candidates for non-viral gene delivery vectors.

Emerging trends include the development of multi-responsive systems that combine pH-sensitivity with other stimuli-responsive behaviors, such as temperature or light sensitivity. These multi-responsive materials offer more sophisticated control over material properties and release behaviors, expanding their potential applications in drug delivery and tissue engineering.

Another significant trend is the investigation of DMAEMA copolymers in environmental applications, such as water purification. Research has shown that poly(DMAEMA-co-AA) hydrogels can absorb both anionic and cationic dyes through electrostatic interactions, offering potential as dye adsorbents for water treatment.

The integration of DMAEMA into more complex polymer architectures, including star-shaped polymers and polymer brushes, represents another frontier in research. These advanced structures enable new functionalities and properties that extend beyond what can be achieved with linear polymers.

Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.
Liquid
COLOURLESS-TO-LIGHT-YELLOW LIQUID.

Color/Form

Liquid
Colorless liquid

XLogP3

1.2

Boiling Point

186.0 °C
186 °C

Flash Point

165 °F (NFPA, 2010)
64 °C (147 °F) - closed cup
165 °F (74 °C) (open cup)
68 °C c.c.

Vapor Density

5.4 (AIR= 1)
Relative vapor density (air = 1): 5.4

Density

Specific gravity: 0.933 at 25 °C
Relative density (water = 1): 0.93

LogP

log Kow = 1.13 at 25 °C; OECD Guideline 107 (Partition Coefficient (n-octanol/water), Shake Flask Method)
1.13

Odor

Amine-like

Melting Point

-30.0 °C
-30 °C (freezing point)
-30 °C

UNII

O0V97PV2G1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: N,N-Dimethylaminoethyl methacrylate is a colorless liquid. These sorts of chemicals have a strong odor like fish and at high amounts can also smell like ammonia. It is moderately soluble in water. USE: N,N-Dimethylaminoethyl methacrylate is an important commercial chemical that is used to make other chemical products. It is part of certain products used in paints, for cloth chemicals and to make some chemicals more stable. EXPOSURE: Workers who produce or use N,N-dimethylaminoethyl methacrylate may be exposed by breathing in vapors or have direct skin contact. Little-to-no exposure is expected in the general population. If N,N-dimethylaminoethyl methacrylate is released to air, it will be broken down by reaction with atmospheric chemicals such as ozone. If released to water or soil, it is not expected to bind to soil particles or suspended particles. N,N-Dimethylaminoethyl methacrylate is expected to move through soil. N,N-Dimethylaminoethyl methacrylate is not expected to move into air from wet soils or water surfaces. N,N-Dimethylaminoethyl methacrylate is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: The potential for N,N-dimethylaminoethyl methacrylate to produce toxic effects in humans has not been studied. N,N-Dimethylaminoethyl methacrylate is a strong skin and eye irritant in laboratory animals. Seizures and altered brain activity were observed in laboratory animals exposed orally. The potential for N,N-dimethylaminoethyl methacrylate to cause infertility, abortions or birth defects has not been examined in laboratory animals. The potential for N,N-dimethylaminoethyl methacrylate to cause cancer has not been examined in laboratory animals. The potential for N,N-dimethylaminoethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Reducing Agents

Vapor Pressure

0.72 mm Hg at 25 °C (est)
Vapor pressure, kPa at 25 °C: 0.11

Pictograms

Irritant

Irritant

Other CAS

2867-47-2
25154-86-3

Wikipedia

2-(N,N-dimethylamino)ethyl methacrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree
Cosmetics -> Viscosity controlling

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Transesterification or esterification of dimethylaminoethanol with methyl methacrylate or methacrylic acid.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIMETHYLAMINOETHYL METHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C Moisture sensitive. Light sensitive. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials
... Storage temperature for ... /dimethylaminoethyl methacrylate/ should not exceed 25 °C in order to avoid the slow build-up of soluble oligomers and polymers.
... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/

Dates

Modify: 2023-08-15
Compounds from Fleming et al.

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